N-[4-amino-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butylidene]hydroxylamine
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Overview
Description
N-[4-amino-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butylidene]hydroxylamine is a complex organic compound featuring a benzodioxepin ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-amino-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butylidene]hydroxylamine typically involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the Schiff base.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-amino-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Oximes or nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-amino-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-amino-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-[4-amino-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butylidene]hydroxylamine: shares structural similarities with other Schiff bases derived from benzodioxepin.
Lenalidomide: Another compound with a similar structural motif, known for its therapeutic applications.
Uniqueness
- The presence of the benzodioxepin ring imparts unique chemical and biological properties to this compound, distinguishing it from other Schiff bases.
- Its specific substitution pattern and functional groups contribute to its distinct reactivity and potential applications.
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(NZ)-N-[4-amino-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butylidene]hydroxylamine |
InChI |
InChI=1S/C13H18N2O3/c14-6-1-3-11(15-16)10-4-5-12-13(9-10)18-8-2-7-17-12/h4-5,9,16H,1-3,6-8,14H2/b15-11- |
InChI Key |
GPWIRUFYZSEZGK-PTNGSMBKSA-N |
Isomeric SMILES |
C1COC2=C(C=C(C=C2)/C(=N\O)/CCCN)OC1 |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=NO)CCCN)OC1 |
Origin of Product |
United States |
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